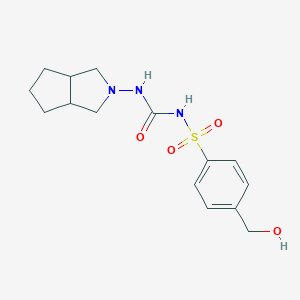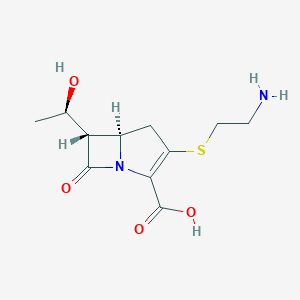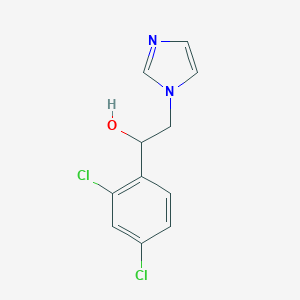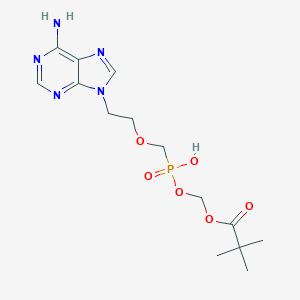
4-(2-Piridil)benzaldehído
Descripción general
Descripción
4-(2-Pyridyl)benzaldehyde is an organic compound with the molecular formula C₁₂H₉NO. It is a p-substituted benzaldehyde where the aldehyde group is attached to a benzene ring that is further substituted with a pyridine ring at the para position. This compound is known for its utility in various chemical reactions and applications, particularly in the synthesis of complex organic molecules and coordination compounds .
Aplicaciones Científicas De Investigación
4-(2-Pyridyl)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-(2-Pyridyl)benzaldehyde, also known as 4-(2-pyridinyl)benzaldehyde, is primarily used as a reactive metabolite of Atazanavir . Atazanavir is an antiretroviral medication used to treat and prevent the human immunodeficiency virus (HIV). Therefore, the primary target of this compound can be inferred to be the HIV-1 protease, an enzyme that is essential for the life-cycle of HIV .
Mode of Action
Atazanavir works by inhibiting the action of the HIV-1 protease, preventing the virus from maturing and proliferating . It is plausible that 4-(2-Pyridyl)benzaldehyde may have a similar mode of action.
Biochemical Pathways
The compound is involved in the biochemical pathway of HIV replication. By inhibiting the HIV-1 protease, it prevents the cleavage of the virus’s Gag-Pol polyprotein, leading to the production of immature, non-infectious viral particles .
Pharmacokinetics
Atazanavir is known to be well-absorbed in the gastrointestinal tract and extensively metabolized in the liver .
Result of Action
The result of the action of 4-(2-Pyridyl)benzaldehyde is likely to be the inhibition of HIV replication, leading to a decrease in viral load and an increase in CD4 cell counts . This helps to strengthen the immune system and slow the progression of HIV to AIDS.
Análisis Bioquímico
Biochemical Properties
It is known to be a reactive metabolite of Atazanavir , suggesting that it may interact with enzymes, proteins, and other biomolecules in the body
Metabolic Pathways
It is known to be a metabolite of Atazanavir , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this drug
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2-Pyridyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopyridine with benzaldehyde in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction .
Another method involves the use of 2-pyridylmagnesium bromide, which reacts with benzaldehyde to form the desired product. This Grignard reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, and the reaction mixture is typically cooled to maintain control over the reaction rate .
Industrial Production Methods
In industrial settings, the production of 4-(2-Pyridyl)benzaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Pyridyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(2-Pyridyl)benzoic acid.
Reduction: 4-(2-Pyridyl)benzyl alcohol.
Substitution: 4-(2-Nitropyridyl)benzaldehyde, 4-(2-Bromopyridyl)benzaldehyde.
Comparación Con Compuestos Similares
4-(2-Pyridyl)benzaldehyde can be compared with other similar compounds, such as:
- 4-(1-Piperidinyl)benzaldehyde
- 4-(Diphenylamino)benzaldehyde
- 4-(4-Morpholinyl)benzaldehyde
- 4-(Trimethylsilyl)ethynylbenzaldehyde
- 4-(2-Pyridinyl)benzaldehyde
These compounds share a similar benzaldehyde structure but differ in the substituents attached to the benzene ring. The presence of different functional groups can significantly influence their reactivity, stability, and applications. For example, 4-(1-Piperidinyl)benzaldehyde may exhibit different coordination behavior compared to 4-(2-Pyridyl)benzaldehyde due to the presence of the piperidine ring .
4-(2-Pyridyl)benzaldehyde is unique in its ability to act as a versatile ligand, forming stable complexes with various metal ions. This property makes it particularly valuable in the synthesis of coordination compounds with specific photophysical and catalytic properties .
Propiedades
IUPAC Name |
4-pyridin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLYGLCBSFKJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363914 | |
| Record name | 4-(2-Pyridyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127406-56-8 | |
| Record name | 4-(2-Pyridinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyridinyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127406568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Pyridyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Pyridyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-PYRIDINYL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65SW8X25MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)









